

A Comparative Guide to Anthralin (Dithranol) Efficacy in Psoriasis Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anthralin

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For researchers and drug development professionals, understanding the efficacy and mechanisms of action of topical psoriasis treatments is paramount. This guide provides a comprehensive comparison of **anthralin**, also known as dithranol, a long-standing and effective treatment for psoriasis. While the initial query sought a comparison between **anthralin** and dithranol, it is crucial to note that these are two names for the same chemical compound. Therefore, this guide will focus on the efficacy of dithranol (**anthralin**) and, to fulfill the comparative aspect, will contrast it with a structurally related analogue, butantrone.

Unraveling the Nomenclature: Anthralin and Dithranol

Anthralin and dithranol are synonymous terms for the same active pharmaceutical ingredient, 1,8-dihydroxy-9(10H)-anthracenone.^[1] This compound has been a cornerstone in the topical treatment of psoriasis for many years due to its potent anti-proliferative and anti-inflammatory effects.^{[2][3]}

Comparative Efficacy: Dithranol vs. Butantrone

To provide a meaningful comparison, this guide examines the clinical performance of dithranol against butantrone, a 10-acyl analogue of dithranol. A study comparing equimolar concentrations of the two compounds in a paraffin-based stick formulation for the ambulatory treatment of psoriasis provides valuable insights into their relative efficacy and side effect profiles.^[4]

Parameter	Dithranol (3%)	Butantrone (4% - equimolar to 3% Dithranol)	Key Findings	Reference
Antipsoriatic Activity	Effective	Almost equal to dithranol	Both compounds demonstrated comparable efficacy in improving psoriasis plaques.	[4]
Skin Staining	Significant	Significantly milder after 2 to 10 weeks of treatment	Butantrone showed a notable advantage in causing less skin discoloration.	[4]
Clothing Staining	Marked, especially in the first three months	Less staining for up to three months of use	Butantrone offered a cosmetic advantage in the initial months of treatment.	[4]
Irritation	Initial irritation observed	Maximum irritation reached after 6 to 10 weeks, but on average remained below the initial irritation level of dithranol	While butantrone caused delayed irritation in some patients, it was generally less irritating initially than dithranol.	[4]

Patient Tolerance	4 patients	1 patient who	Patient tolerance
	tolerated	could not use	varied, with
	dithranol better	dithranol cleared	some individuals
		with butantrone	responding more [4]
			favorably to one
			treatment over
			the other.

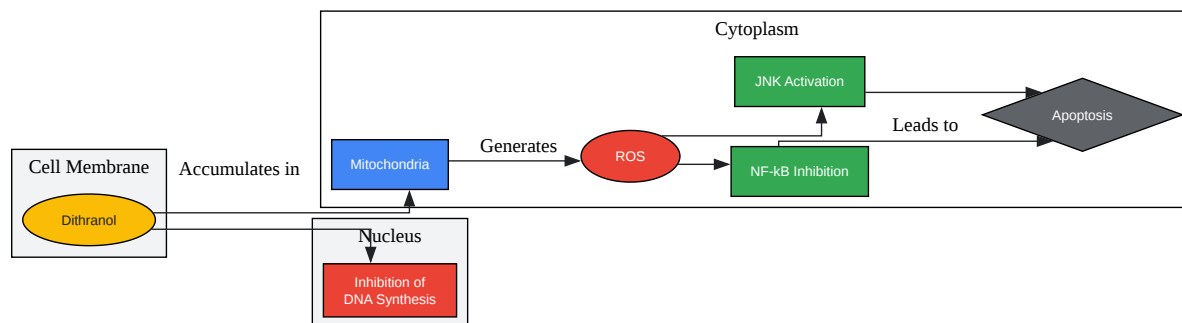
Mechanism of Action of Dithranol (Anthralin)

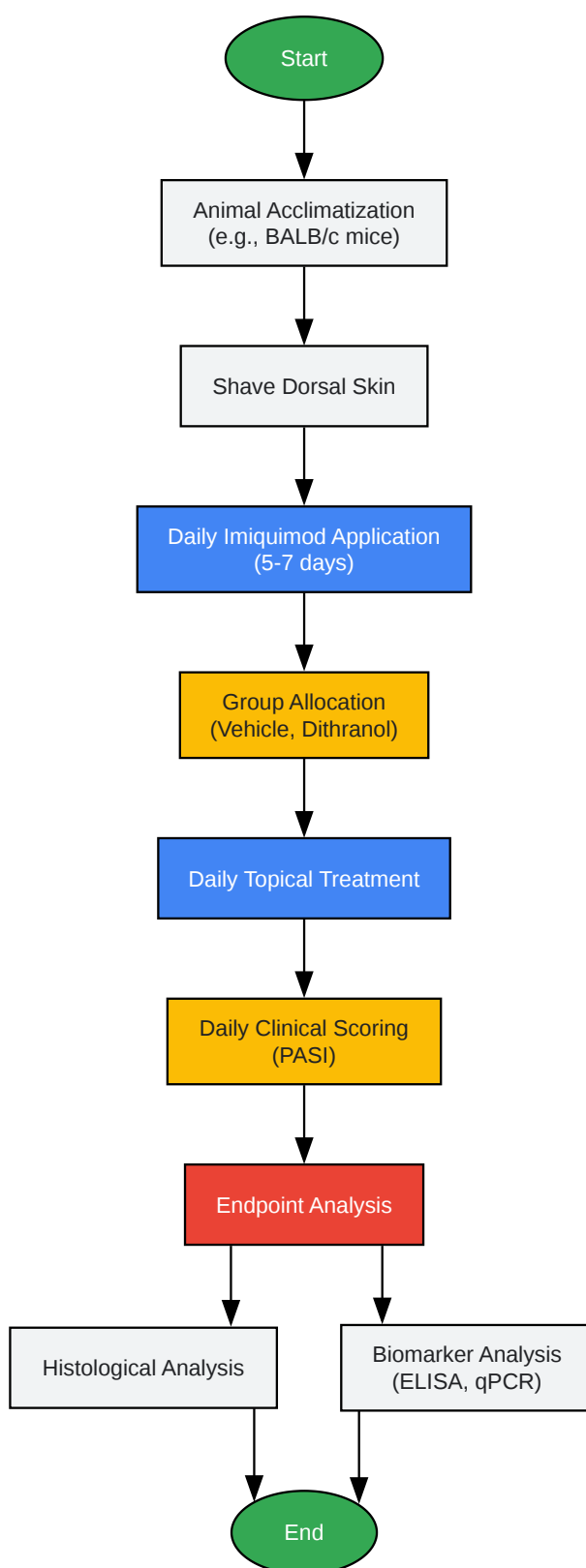
The therapeutic effects of dithranol in psoriasis are multifaceted and not yet fully elucidated.[2] However, several key mechanisms have been identified:

- **Inhibition of Keratinocyte Hyperproliferation:** Dithranol slows down the rapid cell division characteristic of psoriatic plaques by inhibiting DNA synthesis.[2][3]
- **Anti-inflammatory Effects:** It modulates the inflammatory response by interfering with mitochondrial function in immune cells, leading to a reduction in the production of inflammatory mediators.[3] In vitro studies have shown that dithranol can inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha from human monocytes.[5]
- **Generation of Reactive Oxygen Species (ROS):** Dithranol accumulates in the mitochondria of keratinocytes, leading to the generation of ROS.[2][5] This oxidative stress can induce apoptosis (programmed cell death) in hyperproliferative keratinocytes, helping to reduce the thickness of psoriatic plaques.[3][6]

Signaling Pathways

Dithranol's mechanism of action involves the modulation of several signaling pathways crucial to the pathogenesis of psoriasis. The following diagram illustrates a proposed mechanism.





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- To cite this document: BenchChem. [A Comparative Guide to Anthralin (Dithranol) Efficacy in Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665566#comparing-anthralin-efficacy-with-dithranol-in-psoriasis-models]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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